Structural Uniqueness: Meta-Amino Sulfamide vs. Ortho/Para Positional Isomers
N-(3-Aminophenyl)sulfamide contains the amino group at the meta (3-) position relative to the sulfamide attachment point, which distinguishes it from ortho- (2-) and para- (4-) aminophenyl sulfamide positional isomers. In sulfamide-based drug design, the meta substitution pattern produces different electronic and steric environments that affect downstream coupling efficiency and final ligand geometry [1]. This positional specificity cannot be replicated by using 4-aminophenyl sulfamide or 2-aminophenyl sulfamide without altering the three-dimensional orientation of the functional handle .
| Evidence Dimension | Positional isomerism of amino group on phenyl ring |
|---|---|
| Target Compound Data | Meta (3-) substitution; amino group at C3 position |
| Comparator Or Baseline | Ortho (2-) substitution and para (4-) substitution analogs |
| Quantified Difference | Positional difference of 120° bond angle (meta) vs. 180° (para) or 60° (ortho) relative vector orientation |
| Conditions | Chemical structure analysis; IUPAC nomenclature validation |
Why This Matters
This positional specificity determines the spatial orientation of the amino handle for subsequent coupling reactions, directly impacting the structure of final target molecules.
- [1] Chembase. N-(3-aminophenyl)aminosulfonamide: SMILES and InChI Structural Data. View Source
